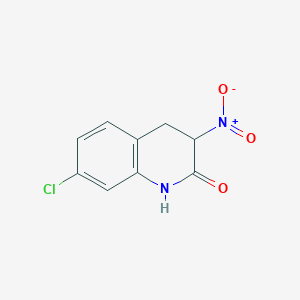
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the development of drugs, as well as in the study of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the survival of cancer cells and microorganisms. It may also work by disrupting the function of proteins that are involved in the progression of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and suppress the activity of enzymes that are involved in the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one in lab experiments is its versatility. This compound can be used in a variety of assays to study its effects on different cell types and microorganisms. However, one of the limitations of using this compound is its toxicity. It can be harmful to both humans and animals if not handled properly.
Orientations Futures
There are several future directions for research on 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying its effects on different types of cancer and microorganisms. Additionally, there is ongoing research on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and treatments for a variety of diseases.
Méthodes De Synthèse
The synthesis of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one involves the reaction of 3-chloroaniline with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in drug development. This compound has been shown to have antitumor, antimicrobial, and antimalarial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGOSNKBNBJAGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436916 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
CAS RN |
147778-05-0 |
Source


|
| Record name | 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)
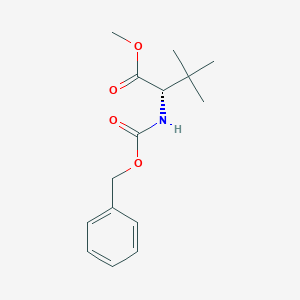


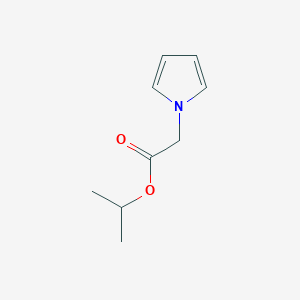

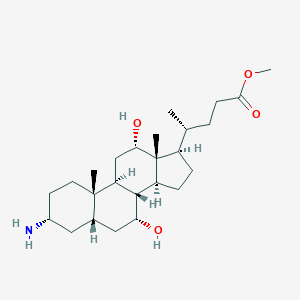


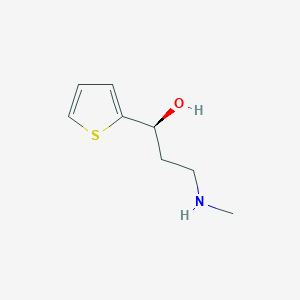
![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole](/img/structure/B120208.png)


